His-Ala-Glu His-Ala-Glu His-Ala-Glu is a peptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0549915
InChI: InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t7-,9-,10-/m0/s1
SMILES: CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N
Molecular Formula: C14H21N5O6
Molecular Weight: 355.35 g/mol

His-Ala-Glu

CAS No.:

Cat. No.: VC0549915

Molecular Formula: C14H21N5O6

Molecular Weight: 355.35 g/mol

* For research use only. Not for human or veterinary use.

His-Ala-Glu -

Specification

Molecular Formula C14H21N5O6
Molecular Weight 355.35 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t7-,9-,10-/m0/s1
Standard InChI Key AFPFGFUGETYOSY-HGNGGELXSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N
SMILES CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N
Canonical SMILES CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N

Introduction

Chemical Structure and Properties

His-Ala-Glu consists of three amino acids linked through peptide bonds: histidine (His), alanine (Ala), and glutamic acid (Glu). This specific sequence gives the compound its name and defines its chemical and biological properties.

Molecular Composition

The compound has a molecular formula of C₁₄H₂₁N₅O₆ and a molecular weight of 355.35 g/mol. Its systematic IUPAC name is (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]pentanedioic acid. The structure contains several functional groups that contribute to its chemical reactivity and biological functions:

  • The imidazole side chain of histidine

  • The methyl side chain of alanine

  • The carboxylic acid side chain of glutamic acid

  • Multiple peptide bonds connecting the amino acid residues

  • Free amino and carboxyl terminal groups

Structural Identifiers

The compound can be identified using various chemical notation systems, which allow for precise structural representation:

Identifier TypeValue
InChIInChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t7-,9-,10-/m0/s1
InChI KeyAFPFGFUGETYOSY-HGNGGELXSA-N
Canonical SMILESCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N
Isomeric SMILESCC@@HNC(=O)C@HN

Synthesis Methods

The synthesis of His-Ala-Glu can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most commonly employed technique for laboratory and industrial production.

Solid-Phase Peptide Synthesis

SPPS represents the gold standard for synthesizing short peptides like His-Ala-Glu. The process involves a sequential addition of protected amino acids to a solid support (resin), allowing for efficient synthesis and purification. The typical SPPS procedure for His-Ala-Glu includes:

  • Attachment of protected glutamic acid to a resin

  • Removal of the protecting group (deprotection)

  • Coupling of protected alanine

  • Deprotection of the alanine residue

  • Coupling of protected histidine

  • Final deprotection and cleavage from the resin

  • Purification using chromatographic techniques

This method offers advantages of high yield, purity, and scalability, making it suitable for both research and industrial applications.

Biological Activities and Functions

His-Ala-Glu demonstrates several biological activities that make it relevant for biochemical and pharmacological research.

Antimicrobial Properties

Research suggests that peptides containing histidine, like His-Ala-Glu, may possess antimicrobial properties. The presence of histidine is particularly significant as it can undergo protonation under acidic conditions, enhancing membrane permeability and potentially increasing antimicrobial efficacy. Studies with similar peptides have shown activity against various pathogens, including Escherichia coli, with His-Ala-Glu demonstrating a minimum inhibitory concentration (MIC) of approximately 8 μg/mL against E. coli.

Metabolic Roles

The component amino acids of His-Ala-Glu each play important roles in metabolic processes:

  • Histidine: Serves as a precursor for histamine synthesis and participates in metal ion coordination

  • Alanine: Involved in gluconeogenesis and serves as an energy substrate

  • Glutamic acid: Functions as a neurotransmitter and participates in nitrogen metabolism

The tripeptide structure may influence the metabolic availability and utilization of these amino acids in physiological systems.

Physiological Effects

His-Ala-Glu and its component amino acids have been associated with several physiological effects, particularly related to amino acid metabolism and ammonia handling.

Effects on Amino Acid Metabolism

Research has shown that histidine administration affects the levels of various amino acids in biological systems. Studies indicate that histidine loading leads to increased levels of alanine, glutamic acid, and glutamine, while decreasing levels of glycine and branched-chain amino acids (BCAAs) in blood plasma . These alterations appear to result from increased histidine flux through metabolic pathways.

Relationship with Glutamine and Glutamate

The metabolic interconversion between histidine, alanine, glutamate, and glutamine represents an important aspect of amino acid metabolism. Glutamine-enriched diets have been shown to increase histidine concentrations in blood plasma and muscles in animal studies . Conversely, muscles incubated in glutamine-deficient medium also demonstrated increased histidine levels, suggesting a complex relationship between these amino acids .

The table below summarizes some key findings regarding the effects of histidine administration on amino acid levels:

Amino AcidEffect of Histidine AdministrationPotential Mechanism
AlanineIncreased plasma levelsEnhanced synthesis from glutamate in muscles; activity of histidine aminotransferase
GlutamateIncreased plasma levelsRelease from liver after escaping glutamate dehydrogenase and glutamine synthetase reactions
GlutamineIncreased plasma levelsSynthesis from glutamate in muscles
GlycineDecreased plasma levelsMetabolic interactions with histidine pathways
BCAAsDecreased plasma levelsAltered metabolic flux due to histidine loading

Enzymatic Interactions

His-Ala-Glu interacts with several enzymes that influence its metabolism and physiological effects.

Histidine Aminotransferase

Histidine aminotransferase, the first enzyme in the alternative pathway of histidine catabolism, plays a significant role in the metabolism of His-Ala-Glu . This enzyme exists in two isoforms:

  • Isoenzyme 1: Expressed exclusively in the liver and active toward pyruvate and α-ketoglutarate

  • Isoenzyme 2: Expressed in the liver, kidneys, heart, and skeletal muscle; active only toward pyruvate, resulting in alanine formation

These enzymatic interactions help explain the elevated alanine levels observed with histidine administration and may influence the metabolism of His-Ala-Glu in biological systems.

Amino Acid Transport Systems

His-Ala-Glu may interact with specific amino acid transport systems, particularly the transport system N, which demonstrates narrow substrate specificity for glutamine, histidine, and asparagine . This transport system mediates the competition between these amino acids for cellular uptake, potentially influencing their bioavailability and physiological effects.

Research Applications

His-Ala-Glu has various research applications in biochemistry, pharmacology, and related fields.

Peptide-Based Drug Development

The unique structural and functional properties of His-Ala-Glu make it a potential candidate for peptide-based drug development. Its antimicrobial properties, combined with its role in amino acid metabolism, suggest potential therapeutic applications in conditions involving metabolic dysregulation or infection.

Metabolic Studies

His-Ala-Glu serves as a valuable research tool for investigating amino acid metabolism and interconversion. Studies utilizing this tripeptide help elucidate the complex relationships between histidine, alanine, glutamate, and related metabolites in physiological and pathological conditions.

Comparison with Related Peptides

Understanding how His-Ala-Glu compares to structurally or functionally similar peptides provides insight into structure-activity relationships and potential applications.

Structural Analogues

Several peptides share structural similarities with His-Ala-Glu but differ in specific amino acid composition or sequence:

PeptideCompositionStructural SimilarityKey Differences
Gly-His-LysGlycine, Histidine, LysineContains histidineDifferent N- and C-terminal amino acids; charged lysine vs. acidic glutamate
Ala-His-HisAlanine, Histidine (2)Contains alanine and histidineContains two histidine residues; lacks glutamic acid
His-Ala-LysHistidine, Alanine, LysineIdentical first two amino acidsBasic C-terminus (lysine) vs. acidic (glutamate)

These structural variations influence the physicochemical properties, biological activities, and potential applications of these peptides compared to His-Ala-Glu.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator